molecular formula C19H21N3 B10796201 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- CAS No. 148726-12-9

1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-

Cat. No.: B10796201
CAS No.: 148726-12-9
M. Wt: 291.4 g/mol
InChI Key: QWAVSGXBYFASKZ-UHFFFAOYSA-N
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Description

It is part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains compounds with potential antimalarial activity . MMV006704 has shown promising results in inhibiting the growth of various parasites, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of MMV006704 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolone fragment, which is then coupled with other intermediates under specific reaction conditions

Chemical Reactions Analysis

MMV006704 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006704 can lead to the formation of quinolone derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of MMV006704 involves the inhibition of key enzymes and pathways in parasitic organisms. It targets specific molecular pathways that are essential for the survival and replication of parasites . By inhibiting these pathways, MMV006704 disrupts the life cycle of the parasites, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins in the parasites .

Comparison with Similar Compounds

Properties

CAS No.

148726-12-9

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21)

InChI Key

QWAVSGXBYFASKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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